molecular formula C9H8BrF B2936258 2-Bromo-1-cyclopropyl-4-fluorobenzene CAS No. 1353855-60-3

2-Bromo-1-cyclopropyl-4-fluorobenzene

Cat. No.: B2936258
CAS No.: 1353855-60-3
M. Wt: 215.065
InChI Key: QPLHBELYGUNHNU-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-4-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a cyclopropyl group is bonded to the first carbon, and a fluorine atom is bonded to the fourth carbon. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a key target for many anticancer drugs .

Mode of Action

5-FU acts principally as a TS inhibitor . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . This interruption of DNA synthesis inhibits cell proliferation, particularly in rapidly dividing cancer cells .

Biochemical Pathways

5-FU affects several biochemical pathways. It is incorporated into RNA and DNA, disrupting normal base pairing and inhibiting RNA processing . Non-coding RNAs also play a role in the response to 5-FU, affecting cell apoptosis, autophagy, and other aspects of cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-FU is complex. The dose administered is based on body surface area, with subsequent doses adjusted based on pharmacokinetic-guided dose adjustment . Only 20%-30% of patients treated with a 5-FU-based regimen have 5-FU levels that are in the appropriate therapeutic range .

Result of Action

The result of 5-FU’s action is the inhibition of cancer cell growth and proliferation . By disrupting DNA synthesis and affecting various cellular pathways, 5-FU induces cell death in cancer cells .

Action Environment

The action of 5-FU can be influenced by various environmental factors. For example, the efficacy of 5-FU can be affected by the presence of other drugs, the patient’s health status, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropyl-4-fluorobenzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-cyclopropyl-4-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research .

Properties

IUPAC Name

2-bromo-1-cyclopropyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHBELYGUNHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-60-3
Record name 2-bromo-1-cyclopropyl-4-fluorobenzene
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